molecular formula C6H5BrO B116583 4-Bromophenol CAS No. 106-41-2

4-Bromophenol

Cat. No.: B116583
CAS No.: 106-41-2
M. Wt: 173.01 g/mol
InChI Key: GZFGOTFRPZRKDS-UHFFFAOYSA-N
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Description

4-Bromophenol, also known as para-bromophenol, is an organic compound with the molecular formula C6H5BrO. It consists of a bromine atom substituted at the para position of a phenol ring. This compound is a white to pale cream or pink crystalline solid with a melting point of 61-64°C and a boiling point of 235-236°C .

Mechanism of Action

Target of Action

4-Bromophenol is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . It is a common aryl bromide reagent used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications . The primary targets of this compound are the molecules or structures it interacts with during these reactions.

Mode of Action

The mode of action of this compound is primarily through its role as a reagent in cross-coupling reactions . In these reactions, this compound interacts with other molecules, facilitating the formation of new chemical bonds and leading to the synthesis of new compounds. The specific interactions and changes resulting from these reactions depend on the other reactants involved.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of new compounds during cross-coupling reactions . The downstream effects of these reactions include the production of new medicinal compounds or materials.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the new compounds it helps synthesize. These effects can range from the therapeutic effects of new medicinal compounds to the physical properties of new materials .

Biochemical Analysis

Biochemical Properties

4-Bromophenol has been studied for its biodegradation properties. A study found that Arthrobacter chlorophenolicus A6, a type of bacteria, can degrade this compound in a mixed substrate system . This suggests that this compound can interact with certain enzymes and proteins within these bacteria to facilitate its degradation .

Cellular Effects

Its degradation by Arthrobacter chlorophenolicus A6 suggests that it may influence cellular metabolism, particularly in organisms capable of degrading this compound .

Molecular Mechanism

Its degradation by Arthrobacter chlorophenolicus A6 suggests that it may bind to certain enzymes or proteins within these bacteria, potentially inhibiting or activating them .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound was found to be completely degraded by Arthrobacter chlorophenolicus A6 within 68 hours when present in a mixture with other substituted phenols . This suggests that this compound is relatively stable but can be degraded over time under certain conditions .

Metabolic Pathways

This compound is involved in certain metabolic pathways within organisms capable of degrading it, such as Arthrobacter chlorophenolicus A6 .

Transport and Distribution

Its ability to be degraded by certain bacteria suggests that it can be transported into these organisms and distributed to the enzymes or proteins it interacts with .

Subcellular Localization

Its degradation by certain bacteria suggests that it may be localized to the parts of the cell where these organisms’ degradation enzymes or proteins are located .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenol is typically synthesized through the bromination of phenol. The process involves adding bromine to a solution of phenol in carbon disulfide, maintaining the temperature below 5°C. The reaction mixture is stirred for two hours, and the product is obtained by distillation under reduced pressure .

Industrial Production Methods: In industrial settings, this compound is produced by the electrophilic halogenation of phenol with bromine. The reaction is carried out in the presence of a solvent like carbon disulfide, and the product is purified through fractional distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenol undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form phenol.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromophenol
  • 3-Bromophenol
  • 4-Chlorophenol
  • 4-Iodophenol

Comparison: 4-Bromophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 2-Bromophenol and 3-Bromophenol, the para-substitution in this compound makes it more suitable for certain cross-coupling reactions. Additionally, the bromine atom in this compound provides distinct electronic and steric effects compared to chlorine or iodine in 4-Chlorophenol and 4-Iodophenol .

Properties

IUPAC Name

4-bromophenol
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InChI

InChI=1S/C6H5BrO/c7-5-1-3-6(8)4-2-5/h1-4,8H
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InChI Key

GZFGOTFRPZRKDS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1O)Br
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Molecular Formula

C6H5BrO
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DSSTOX Substance ID

DTXSID3051543
Record name 4-Bromophenol
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Molecular Weight

173.01 g/mol
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Physical Description

Solid; [Merck Index] Off-white crystalline powder with a phenolic odor; [Alfa Aesar MSDS]
Record name p-Bromophenol
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Boiling Point

238 °C
Record name 4-BROMOPHENOL
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Solubility

Freely soluble in alcohol, chloroform, ether, glacial acetic acid, In water, 1.4X10+4 mg/L at 25 °C
Record name 4-BROMOPHENOL
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Density

1.840 g/cu cm at 15 °C, Density: 1.5875 at 80 °C
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Vapor Pressure

0.01 [mmHg], 1.17X10-2 mm Hg at 25 °C
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Color/Form

Tetragonal bipyramidal crystals from chloroform or ether

CAS No.

106-41-2
Record name 4-Bromophenol
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Melting Point

66.4 °C
Record name 4-BROMOPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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